molecular formula C20H20ClNO4 B4679212 3-(5-{[(2-methoxybenzyl)amino]methyl}-2-furyl)benzoic acid hydrochloride

3-(5-{[(2-methoxybenzyl)amino]methyl}-2-furyl)benzoic acid hydrochloride

Cat. No. B4679212
M. Wt: 373.8 g/mol
InChI Key: DWYWDCQHMMBOSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-{[(2-methoxybenzyl)amino]methyl}-2-furyl)benzoic acid hydrochloride, also known as MFA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MFA is a derivative of the compound 2-furancarboxaldehyde, which has previously been studied for its antitumor and anti-inflammatory effects. In

Mechanism of Action

The exact mechanism of action of 3-(5-{[(2-methoxybenzyl)amino]methyl}-2-furyl)benzoic acid hydrochloride is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation and inflammation. This compound has been shown to inhibit the activity of the protein kinase Akt, which plays a key role in cell survival and proliferation. Additionally, this compound has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects in various scientific research studies. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis through the activation of caspase-3 and caspase-9. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells through the downregulation of matrix metalloproteinases (MMPs).
In inflammatory bowel disease, this compound has been shown to exhibit anti-inflammatory effects through the inhibition of various pro-inflammatory cytokines, including TNF-α and IL-6. Additionally, this compound has been shown to reduce the severity of colitis in animal models through the inhibition of NF-κB signaling.

Advantages and Limitations for Lab Experiments

3-(5-{[(2-methoxybenzyl)amino]methyl}-2-furyl)benzoic acid hydrochloride has several advantages for use in lab experiments, including its relatively low cost and easy synthesis method. Additionally, this compound has been shown to exhibit potent antitumor and anti-inflammatory effects, making it a promising compound for further research.
However, there are also limitations to the use of this compound in lab experiments. For example, this compound has low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the potential side effects of this compound are not well understood, which could limit its potential use in clinical settings.

Future Directions

There are several future directions for research on 3-(5-{[(2-methoxybenzyl)amino]methyl}-2-furyl)benzoic acid hydrochloride, including further exploration of its mechanism of action and potential therapeutic applications. One area of interest is in the development of this compound-based drug delivery systems, which could improve its solubility and bioavailability in vivo. Additionally, further research is needed to fully understand the potential side effects of this compound and its safety profile in clinical settings.

Scientific Research Applications

3-(5-{[(2-methoxybenzyl)amino]methyl}-2-furyl)benzoic acid hydrochloride has been studied for its potential therapeutic properties in various scientific research applications. One of the most notable areas of research is in the field of cancer treatment, where this compound has been shown to exhibit antitumor effects through the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, this compound has been studied for its anti-inflammatory effects, particularly in the treatment of inflammatory bowel disease.

properties

IUPAC Name

3-[5-[[(2-methoxyphenyl)methylamino]methyl]furan-2-yl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4.ClH/c1-24-18-8-3-2-5-16(18)12-21-13-17-9-10-19(25-17)14-6-4-7-15(11-14)20(22)23;/h2-11,21H,12-13H2,1H3,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYWDCQHMMBOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCC2=CC=C(O2)C3=CC(=CC=C3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.